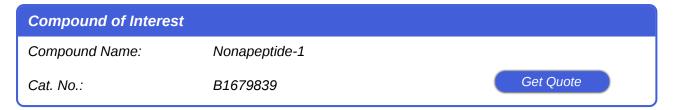


A Head-to-Head Comparison of Nonapeptide-1 Suppliers for Research Applications

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For researchers, scientists, and drug development professionals, the quality and performance of peptides are paramount. This guide provides an objective comparison of **Nonapeptide-1** from various suppliers, focusing on purity, biological activity, and available documentation to aid in the selection of the most suitable product for your research needs.

Nonapeptide-1 is a synthetic peptide renowned for its role as a biomimetic of α -melanocyte-stimulating hormone (α -MSH). By acting as an antagonist at the melanocortin 1 receptor (MC1R), it effectively inhibits the synthesis of melanin, the primary pigment responsible for skin coloration. This mechanism of action has positioned **Nonapeptide-1** as a key ingredient in dermatological research and the development of skin-lightening agents. This comparison guide delves into the offerings of several prominent suppliers, presenting available data on their **Nonapeptide-1** products to facilitate an informed decision-making process.

Supplier and Product Specifications

A critical initial step in selecting a **Nonapeptide-1** supplier is to assess the purity and quality of the peptide. High-performance liquid chromatography (HPLC) is the standard method for determining peptide purity. The following table summarizes the publicly available data on **Nonapeptide-1** from several suppliers.



Supplier	Product Name	Purity (HPLC)	Appearance	CAS Number	Molecular Weight
Active Peptide	Nonapeptide- 1	>98%[1]	White to off- white powder	158563-45-2	1206.5 g/mol
ExperChem	Nonapeptide- 1	≥ 98 % (Example Batch: 99.29%)[2]	White or off- white powder[2]	158563-45- 2[2]	1206.52 g/mol [2]
COSROMA	Cosroma® 9N-1	>98.0%	White to off- white powder	158563-45-2	Not Specified
NovoPro Bioscience	Nonapeptide- 1	95.86%	Powder	Not Specified	1206.5
Natural Poland	Nonapeptide- 1	98.0%	Not Specified	158563-45-2	Not Specified

Performance Data: Biological Activity

The efficacy of **Nonapeptide-1** is primarily determined by its ability to inhibit melanin production. This is often quantified through in vitro assays, such as tyrosinase inhibition and melanin content measurement in melanoma cell lines (e.g., B16).



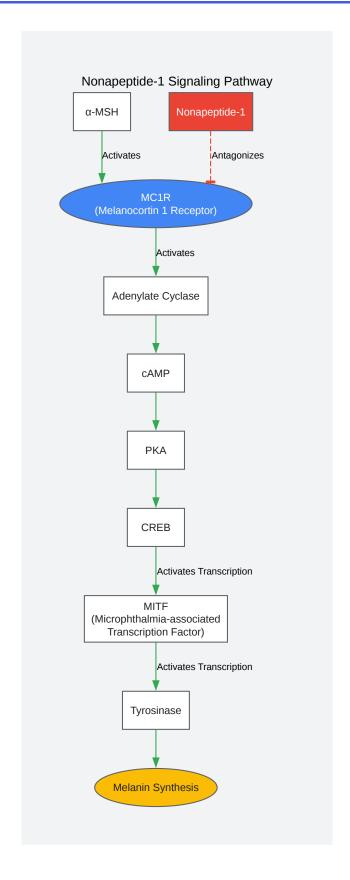
Supplier/Source	Assay Type	Key Findings	
Active Peptide	Melanin Synthesis Inhibition	Claims to inhibit melanin synthesis induced by α-MSH by 33%	
Research Publication	Melanin Content Reduction	At 100 micromolar concentration, Nonapeptide-1 can reduce the melanin content of melanocytes by 27-43%	
Research Publication	Tyrosinase Inhibition	At 100 micromolar concentration, Nonapeptide-1 can inhibit 25-35% of tyrosinase activity	
NovoPro Bioscience	α-MSH Receptor Antagonism	Reports an IC50 value of 11.7 nM for blocking α-MSH receptor function	
MedChemExpress	MC1R Antagonism	Reports a Ki of 40 nM for MC1R and IC50 values of 2.5 nM (cAMP inhibition) and 11 nM (melanosome dispersion)	

Note: Direct comparison of performance data should be approached with caution, as experimental conditions may vary between suppliers and research studies.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the experimental context, the following diagrams illustrate the key signaling pathway affected by **Nonapeptide-1** and a typical workflow for its evaluation.

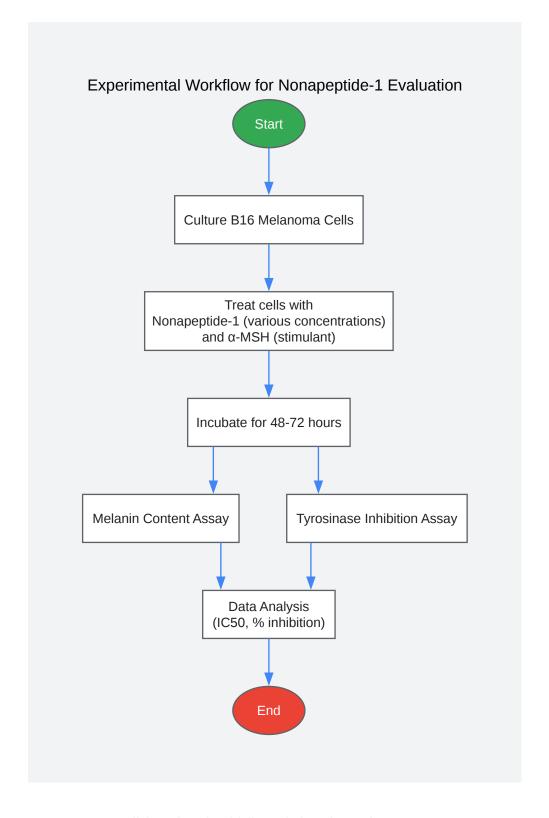




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Nonapeptide-1 antagonizes the α -MSH/MC1R signaling pathway.





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A typical experimental workflow for evaluating **Nonapeptide-1** efficacy.

Experimental Protocols



Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of **Nonapeptide-1** from different suppliers.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the **Nonapeptide-1** sample.
- Method: Reversed-Phase HPLC (RP-HPLC) is the most common method.
- Instrumentation: An analytical HPLC system with a UV detector.
- Column: C18 column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm and 280 nm.
- Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
- Analysis: The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.

In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

- Objective: To measure the ability of Nonapeptide-1 to inhibit the activity of tyrosinase, a key
 enzyme in melanin synthesis.
- Principle: This spectrophotometric assay measures the inhibition of the oxidation of L-DOPA to dopachrome by tyrosinase.



- Materials:
 - Mushroom Tyrosinase
 - L-DOPA (substrate)
 - Phosphate buffer (pH 6.8)
 - Nonapeptide-1 sample
 - Kojic acid (positive control)
 - 96-well microplate
 - Microplate reader
- Procedure:
 - Prepare serial dilutions of Nonapeptide-1 and kojic acid in phosphate buffer.
 - In a 96-well plate, add the Nonapeptide-1 solution (or control) and mushroom tyrosinase solution.
 - Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).
 - Initiate the reaction by adding the L-DOPA substrate to each well.
 - Immediately measure the absorbance at a specific wavelength (typically 475 nm or 495 nm) at regular intervals for a set duration (e.g., 20-30 minutes).
- Data Analysis: The percentage of tyrosinase inhibition is calculated using the formula: %
 Inhibition = [(Absorbance of control Absorbance of sample) / Absorbance of control] x 100.

 The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.

Melanin Content Assay in B16 Melanoma Cells

 Objective: To quantify the effect of Nonapeptide-1 on melanin production in a cellular context.



- Principle: B16 melanoma cells are stimulated to produce melanin, and the amount of melanin is measured after treatment with Nonapeptide-1.
- Materials:
 - B16 murine melanoma cells
 - Cell culture medium and supplements
 - \circ α -Melanocyte-stimulating hormone (α -MSH) as a stimulant
 - Nonapeptide-1 sample
 - NaOH/DMSO solution to dissolve melanin
 - Microplate reader
- Procedure:
 - Seed B16 cells in a culture plate and allow them to adhere.
 - Treat the cells with various concentrations of **Nonapeptide-1** in the presence of α -MSH to stimulate melanogenesis.
 - Incubate the cells for a period of 48 to 72 hours.
 - After incubation, lyse the cells and pellet the melanin.
 - Dissolve the melanin pellet in a solution of NaOH and DMSO.
 - Measure the absorbance of the dissolved melanin at a wavelength of approximately 405-492 nm.
- Data Analysis: The melanin content is often normalized to the total protein content of the cells. The percentage of melanin reduction is calculated by comparing the melanin content in Nonapeptide-1 treated cells to the α-MSH stimulated control cells.

Conclusion



The selection of a **Nonapeptide-1** supplier should be guided by a thorough evaluation of product specifications and available performance data. While most reputable suppliers offer high-purity **Nonapeptide-1**, the biological activity can be a key differentiator. Researchers are encouraged to request Certificates of Analysis and any available in-house or independent testing data. For critical applications, it is advisable to perform in-house validation of the peptide's performance using standardized protocols as outlined in this guide. This will ensure the reliability and reproducibility of your research findings.

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